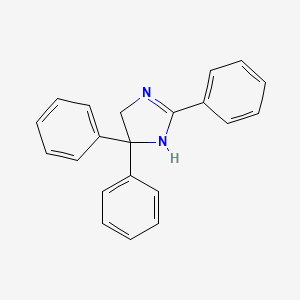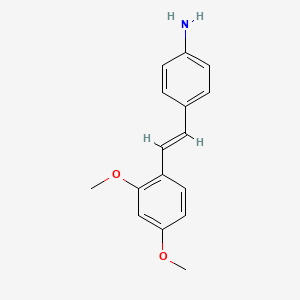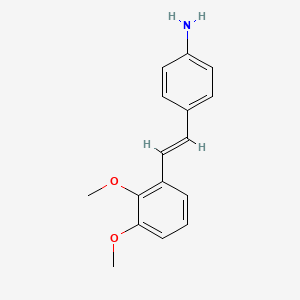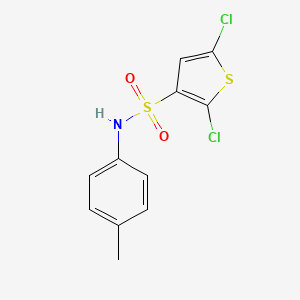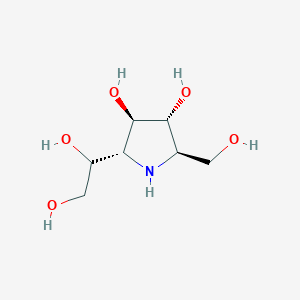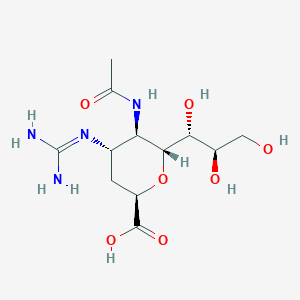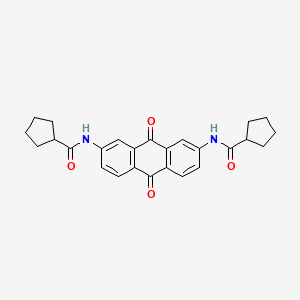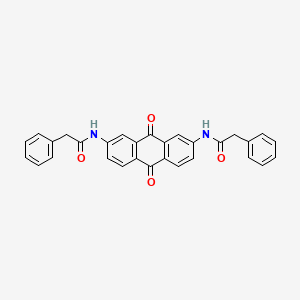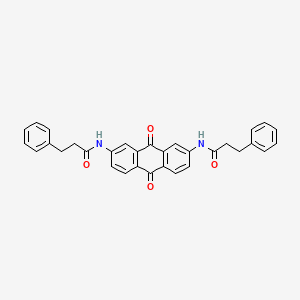
2,7-Bis(phenylpropionamido)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,7-Bis(phenylpropionamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The process includes the following steps :
Starting Material: 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce the phenylpropionamido groups.
Reaction Conditions: The reaction is carried out in the presence of a suitable acetylating agent, such as acetic anhydride, under controlled temperature and pH conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
2,7-Bis(phenylpropionamido)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The phenylpropionamido groups can undergo substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
2,7-Bis(phenylpropionamido)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its interactions with biological macromolecules, such as DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,7-Bis(phenylpropionamido)anthraquinone involves its interaction with cellular proteins and DNA. It is known to inhibit telomerase activity, which is crucial for the replication of chromosome termini in cancer cells. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer effects .
相似化合物的比较
2,7-Bis(phenylpropionamido)anthraquinone is unique compared to other anthraquinone derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
Doxorubicin: An anthracycline antibiotic with a similar anthraquinone core, used as an anticancer agent.
Mitoxantrone: Another anthraquinone derivative used in cancer therapy.
These compounds share the anthraquinone core but differ in their substitution patterns and specific biological activities, highlighting the uniqueness of this compound in its mechanism of action and applications.
属性
分子式 |
C32H26N2O4 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
N-[9,10-dioxo-7-(3-phenylpropanoylamino)anthracen-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C32H26N2O4/c35-29(17-11-21-7-3-1-4-8-21)33-23-13-15-25-27(19-23)32(38)28-20-24(14-16-26(28)31(25)37)34-30(36)18-12-22-9-5-2-6-10-22/h1-10,13-16,19-20H,11-12,17-18H2,(H,33,35)(H,34,36) |
InChI 键 |
SZRGPNHLVDLPHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



